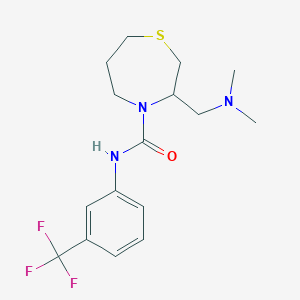

3-((二甲氨基)甲基)-N-(3-(三氟甲基)苯基)-1,4-噻氮杂烷-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .科学研究应用

抗菌和抗真菌活性

与3-((二甲氨基)甲基)-N-(3-(三氟甲基)苯基)-1,4-噻氮杂烷-4-甲酰胺结构相关的化合物已显示出抗菌和抗真菌活性。例如,具有生物活性的噻吩-3-甲酰胺衍生物已显示出这些特性。这些化合物由于其分子结构,不表现出显着的分子间相互作用,而是形成分子内氢键,从而增强了它们的生物功效 (Vasu 等,2003)。

嘧啶-4(3H)-酮的合成

3-((二甲氨基)甲基)-N-(3-(三氟甲基)苯基)-1,4-噻氮杂烷-4-甲酰胺的化学结构已被用于合成嘧啶-4(3H)-酮。这些化合物通过与脂肪族和芳香族脒的反应产生,从而产生 2,5-取代的 4(3H)-嘧啶酮 (Sokolenko 等,2017)。

外周苯二氮卓受体的可视化

与3-((二甲氨基)甲基)-N-(3-(三氟甲基)苯基)-1,4-噻氮杂烷-4-甲酰胺相关的 novel 喹啉-2-甲酰胺衍生物已被标记,可用于非侵入性评估外周苯二氮卓受体类型 (PBR) in vivo 与正电子发射断层扫描 (PET)。这些化合物已显示出对各种器官中的 PBR 具有高特异性结合,表明它们在 PBR 成像中的实用性 (Matarrese 等,2001)。

喹啉类并入的 1,3-噻嗪烷-4-酮衍生物的合成和评价

与3-((二甲氨基)甲基)-N-(3-(三氟甲基)苯基)-1,4-噻氮杂烷-4-甲酰胺相关的化合物已被合成并显示出具有抗菌、抗结核和抗疟疾活性。这些特性归因于它们独特的结构特征和生物相互作用 (Umamatheswari & Sankar,2017)。

作用机制

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates .

Mode of Action

The compound’s mode of action involves the formation of electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, realizing the S-trifluoromethylation .

Biochemical Pathways

The affected biochemical pathways involve the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader field of Radical Chemistry .

Result of Action

The trifluoromethylation process plays a crucial role in the development of pharmaceuticals, agrochemicals, and materials , suggesting that the compound could have significant effects in these areas.

Action Environment

The action of the compound is influenced by environmental factors such as light. The formation of EDA complexes and the subsequent SET reaction occur under visible light irradiation . This suggests that the compound’s action, efficacy, and stability could be influenced by the light conditions in its environment.

未来方向

属性

IUPAC Name |

3-[(dimethylamino)methyl]-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N3OS/c1-21(2)10-14-11-24-8-4-7-22(14)15(23)20-13-6-3-5-12(9-13)16(17,18)19/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEUIFJUXYSBAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Dimethylamino)methyl]-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2414657.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(isoquinolin-1-yl)methanone](/img/structure/B2414659.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2414661.png)

![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide](/img/structure/B2414671.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2414674.png)

![2-cyano-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2414676.png)

![N-(3,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2414680.png)